molecular formula C7H8FNO3S B2455383 4-Ethoxypyridine-3-sulfonyl fluoride CAS No. 2138185-25-6

4-Ethoxypyridine-3-sulfonyl fluoride

Cat. No.: B2455383
CAS No.: 2138185-25-6
M. Wt: 205.2
InChI Key: MAJHVZNDKJIDPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxypyridine-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-ethoxypyridine with sulfonyl chloride in the presence of a base, followed by fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) . The reaction typically occurs under mild conditions, making it a convenient method for laboratory synthesis.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents under mild conditions . This approach allows for the efficient production of sulfonyl fluorides on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxypyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.

Comparison with Similar Compounds

  • 4-Methoxypyridine-3-sulfonyl fluoride
  • 4-Chloropyridine-3-sulfonyl fluoride
  • 4-Bromopyridine-3-sulfonyl fluoride

Comparison: 4-Ethoxypyridine-3-sulfonyl fluoride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. For instance, the ethoxy group may enhance the compound’s solubility in organic solvents, making it more suitable for certain applications .

Properties

IUPAC Name

4-ethoxypyridine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-2-12-6-3-4-9-5-7(6)13(8,10)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJHVZNDKJIDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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